(R)-3-(6-Chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
This compound is a chiral pyrrolidine derivative bearing a tert-butyl carbamate group and a 6-chloro-pyrimidin-4-ylsulfanyl substituent. The (R)-configuration at the pyrrolidine ring is critical for enantioselective binding to biological targets.
Properties
IUPAC Name |
tert-butyl (3R)-3-(6-chloropyrimidin-4-yl)sulfanylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2S/c1-13(2,3)19-12(18)17-5-4-9(7-17)20-11-6-10(14)15-8-16-11/h6,8-9H,4-5,7H2,1-3H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZELTQRHLHDXTJ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=CC(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=CC(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701117235 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(6-chloro-4-pyrimidinyl)thio]-, 1,1-dimethylethyl ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701117235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354018-61-3 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(6-chloro-4-pyrimidinyl)thio]-, 1,1-dimethylethyl ester, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354018-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(6-chloro-4-pyrimidinyl)thio]-, 1,1-dimethylethyl ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701117235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-3-(6-Chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a heterocyclic compound that has gained attention for its potential biological activities. The compound's unique structural features, including a pyrimidine ring and a pyrrolidine moiety, suggest a variety of interactions with biological systems, making it an interesting candidate for drug development.
Chemical Structure and Properties
The molecular formula of this compound is C13H18ClN3O3, with a molecular weight of approximately 299.75 g/mol. The compound features several functional groups that contribute to its biological activity, including:
- Chloro group : Potentially enhances the compound's interaction with biological targets.
- Sulfanyl group : May participate in redox reactions and influence enzyme activity.
- Tert-butyl ester : Provides lipophilicity, which can enhance membrane permeability.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its mechanism may involve the disruption of critical signaling pathways or direct interaction with cancer-related proteins.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models, potentially by inhibiting pro-inflammatory cytokines or modulating immune responses.
- Antimicrobial Effects : Some studies indicate that this compound could possess antimicrobial properties, making it a candidate for further exploration in treating infectious diseases.
The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. Research is ongoing to elucidate these interactions and their implications for therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study 1 : A study evaluated the anticancer effects on various cancer cell lines, reporting significant inhibition of cell growth at micromolar concentrations. The study highlighted the importance of the chloro substituent in enhancing cytotoxicity.
- Study 2 : Research focusing on anti-inflammatory activity demonstrated that treatment with the compound reduced levels of inflammatory markers in animal models, suggesting its potential use in inflammatory diseases.
- Study 3 : An investigation into antimicrobial properties revealed that the compound exhibited inhibitory effects against several bacterial strains, indicating its potential as a novel antimicrobial agent.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (R)-3-(6-Methyl-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Methyl substitution | Varies; potential for different pharmacological profiles |
| (S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide | Different core structure | Anticancer activity reported |
| (R)-3-(6-Chloro-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Pyridazine ring | Similar anticancer properties |
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to two closely related analogs from the evidence:
Impact of Structural Modifications
Positional Isomerism: The target compound’s pyrimidine substituents (6-chloro at position 4) differ from , which has 4-chloro-5-methyl at position 2.
Linker Group: Replacing the sulfanyl (-S-) linker in the target compound with an amino (-NH-) group (as in ) introduces hydrogen-bonding capability but reduces hydrophobicity, which could influence solubility and membrane permeability.
In contrast, the methyl group in at position 5 may enhance steric compatibility with specific enzyme active sites.
Research Implications
- Computational Modeling : Tools like AutoDock Vina could predict binding affinities of these analogs to biological targets (e.g., MDM2 ), though experimental validation is required.
- Synthetic Utility : The tert-butyl carbamate group in all three compounds enhances stability during solid-phase synthesis, making them valuable intermediates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
